molecular formula C17H18N2O6 B2978938 Methyl 4-(2-((3-(furan-2-yl)-3-hydroxypropyl)amino)-2-oxoacetamido)benzoate CAS No. 1421463-32-2

Methyl 4-(2-((3-(furan-2-yl)-3-hydroxypropyl)amino)-2-oxoacetamido)benzoate

Cat. No. B2978938
CAS RN: 1421463-32-2
M. Wt: 346.339
InChI Key: ZHSQCHRSZCTPSI-UHFFFAOYSA-N
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Description

“Methyl 4-(2-((3-(furan-2-yl)-3-hydroxypropyl)amino)-2-oxoacetamido)benzoate” is a complex organic compound. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . It also has an amide group (-CONH2), which is a common functional group in biochemistry and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The furan ring, amide group, and ester group would all contribute to the overall structure. Unfortunately, without specific data, it’s difficult to provide a detailed analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, solubility, and stability would be affected by the presence of the furan ring, amide group, and ester group .

Scientific Research Applications

1. Materials Science and Chemistry

Compounds related to furan derivatives demonstrate significant potential in the development of insensitive energetic materials and advanced polymers. For instance, derivatives of 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan have been synthesized for use in insensitive energetic materials, showcasing moderate thermal stabilities and superior detonation performances compared to traditional explosives like TNT (Yu et al., 2017). Similarly, advancements in hydroxypyridinone derivatives indicate their potential as effective shrimp preservatives by showcasing antimicrobial and antioxidant activities, which could significantly benefit the food industry (Dai et al., 2016).

2. Medicinal Chemistry and Pharmacology

In the realm of medicinal chemistry, the furan moiety, a common feature in various compounds, has been explored for its pharmacological potentials. Modifications on amino-3,5-dicyanopyridine cores, for example, have yielded multifaceted adenosine receptor ligands with antineuropathic activity, demonstrating the therapeutic versatility of furan derivatives (Betti et al., 2019). Furthermore, research on Danshen methoxybenzo[b]furan derivatives has explored their antagonistic effects on adipogenic differentiation and production of inflammatory adipokines, suggesting potential applications in addressing obesity-associated inflammatory and metabolic diseases (Sung et al., 2010).

3. Environmental Sustainability

The synthesis of biobased polyesters using furan derivatives, such as 2,5-bis(hydroxymethyl)furan, presents an innovative approach toward developing sustainable and eco-friendly materials. This research underscores the importance of utilizing renewable resources in polymer synthesis, offering a greener alternative to conventional petrochemical-based polymers (Jiang et al., 2014).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many furan derivatives have biological activity and are used in pharmaceuticals .

properties

IUPAC Name

methyl 4-[[2-[[3-(furan-2-yl)-3-hydroxypropyl]amino]-2-oxoacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O6/c1-24-17(23)11-4-6-12(7-5-11)19-16(22)15(21)18-9-8-13(20)14-3-2-10-25-14/h2-7,10,13,20H,8-9H2,1H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHSQCHRSZCTPSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCCC(C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(2-((3-(furan-2-yl)-3-hydroxypropyl)amino)-2-oxoacetamido)benzoate

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